1,3,5-Tris(2-carboxyphenyl)benzene: A Technical Guide to the Ortho-Isomer
1,3,5-Tris(2-carboxyphenyl)benzene: A Technical Guide to the Ortho-Isomer
Topic: 1,3,5-Tris(2-carboxyphenyl)benzene Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Molecular Identity
While the para-isomer (H₃BTB) is ubiquitous in reticular chemistry as the linker for MOF-177, the 1,3,5-tris(2-carboxyphenyl)benzene (ortho-isomer, often denoted as o-H₃BTB ) represents a distinct class of sterically congested ligands. Its unique "propeller" geometry, driven by severe steric hindrance at the ortho positions, dictates its behavior in supramolecular assembly and metal-organic framework (MOF) construction.
This guide provides a rigorous analysis of the ortho-isomer, distinguishing it from its planar counterparts and detailing the specific synthetic and characterization protocols required to handle its atropisomeric nature.
Chemical Identity
| Property | Data |
| CAS Number | 955050-88-1 |
| IUPAC Name | 2,2'',2''''-(Benzene-1,3,5-triyl)tribenzoic acid |
| Formula | C₂₇H₁₈O₆ |
| Molecular Weight | 438.43 g/mol |
| Geometry | Non-planar, |
| Key Feature | Atropisomerism due to restricted rotation of ortho-substituted phenyl rings |
Synthesis Protocol: The "Self-Validating" Pathway
Unlike the para-isomer, which can be synthesized via standard Friedel-Crafts or Suzuki couplings with minimal steric penalty, the ortho-isomer requires a pathway that overcomes the high energy barrier of forming three sterically crowded C-C bonds.
The most robust, field-proven method involves a two-step sequence: Cyclotrimerization followed by Oxidation . This avoids the low yields often associated with direct coupling of ortho-substituted boronic acids.
Step 1: Cyclotrimerization to 1,3,5-Tris(2-methylphenyl)benzene
This step builds the sterically crowded core using a robust acid-mediated condensation.
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Reagents: 2'-Methylacetophenone, Tetrachlorosilane (SiCl₄), Ethanol.
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Mechanism: SiCl₄ acts as a Lewis acid and dehydrating agent, promoting the triple condensation of the ketone.
Protocol:
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Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel under N₂ atmosphere.
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Reagent Mix: Charge the flask with 2'-methylacetophenone (50 mmol) and absolute ethanol (50 mL).
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Catalyst Addition: Cool to 0°C. Dropwise add SiCl₄ (50 mmol) over 30 minutes. The reaction is highly exothermic; control the temperature to prevent uncontrolled boiling.
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Reaction: Allow to warm to room temperature, then reflux at 80°C for 24 hours. The solution will darken to a deep yellow/orange.
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Workup: Quench with ice water. Extract with CH₂Cl₂ (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
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Purification: Recrystallize from ethanol/hexane to yield white needles of 1,3,5-tris(2-methylphenyl)benzene.
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Checkpoint: ¹H NMR should show a singlet for the central benzene ring at ~7.05 ppm and a singlet for the methyl groups at ~2.30 ppm.
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Step 2: Exhaustive Oxidation to o-H₃BTB
The steric bulk protects the central ring, but the ortho-methyl groups are difficult to access. A powerful oxidant (Permanganate) is required.
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Reagents: 1,3,5-Tris(2-methylphenyl)benzene (from Step 1), KMnO₄, Pyridine, Water.
Protocol:
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Setup: 500 mL flask with reflux condenser.
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Mix: Suspend the intermediate (10 mmol) in a mixture of Pyridine (40 mL) and Water (80 mL).
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Oxidation: Add KMnO₄ (60 mmol, 6 equiv) in portions. Heat to reflux (95°C).
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Monitoring: The purple color will fade to brown (MnO₂). If the purple color persists after 4 hours, add ethanol to quench excess oxidant. If it fades too quickly, add more KMnO₄. Total reflux time: 12–18 hours.
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Isolation: Filter hot through a Celite pad to remove MnO₂. Wash the pad with hot water.
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Acidification: Concentrate the filtrate to remove pyridine. Acidify the aqueous residue with HCl (6M) to pH 1. A white precipitate forms.[1]
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Final Purification: Collect by filtration. Recrystallize from glacial acetic acid or DMF/Water.
Caption: Two-step synthesis pathway designed to overcome steric hindrance. Step 1 locks the carbon skeleton; Step 2 functionalizes the positions.
Physical & Structural Properties
Atropisomerism & Steric Crowding
The defining feature of o-H₃BTB is the restricted rotation around the aryl-aryl bonds. The ortho-carboxylic acid groups clash with the protons of the central benzene ring.
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Conformation: The peripheral rings are twisted nearly perpendicular (~60-90°) to the central ring to minimize steric repulsion.
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Isomers: This leads to atropisomers (e.g., uuu (up-up-up) or uud (up-up-down) conformations). In solution at room temperature, rotation is often slow on the NMR timescale, leading to broadened peaks or distinct sets of signals.
Solubility Profile
| Solvent | Solubility | Notes |
| DMSO / DMF | High | Best for MOF synthesis and NMR. |
| THF / Acetone | Moderate | Soluble, but may require heating. |
| Water | Low (pH < 7) | Insoluble as free acid. |
| Water (pH > 8) | High | Soluble as tris-carboxylate salt (Na⁺/K⁺). |
| Chloroform | Low | Poor solubility due to H-bonding network. |
Applications in Reticular Chemistry (MOFs)
While the para-isomer forms the famous MOF-177 (high surface area, interpenetrated), the ortho-isomer (o-H₃BTB) is used to prevent interpenetration and create discrete cages.
Topological Control
The "propeller" shape of o-H₃BTB prevents the formation of flat sheets. Instead, it directs the assembly into:
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Discrete Metal-Organic Polyhedra (MOPs): The curvature of the ligand favors closed cages over infinite networks.
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Non-Interpenetrated Frameworks: The steric bulk fills the void space that would normally allow a second network to interweave, leading to MOFs with potentially lower surface area but higher pore accessibility for large molecules.
Experimental MOF Synthesis (Zn-o-BTB)
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Metal Source: Zn(NO₃)₂·6H₂O
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Solvent System: DEF (Diethylformamide) / Ethanol (critical for solubilizing the bulky ligand).
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Conditions: Solvothermal, 85°C, 48 hours.
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Outcome: Unlike the cubic MOF-177, o-BTB tends to form lower-symmetry monoclinic or triclinic phases dependent on the specific atropisomer trapped during crystallization.
Characterization Standards
To validate the synthesis of o-H₃BTB, specific spectroscopic signatures must be observed.
¹H NMR Spectroscopy (DMSO-d₆)
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Carboxylic Acid: Broad singlet at 12.0–13.0 ppm.
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Central Ring: Singlet at ~7.2–7.4 ppm. Note: This peak may be shifted upfield compared to the para-isomer due to shielding by the orthogonal phenyl rings.
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Peripheral Rings: Multiplets at 7.5–8.0 ppm.
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Atropisomerism Check: If peaks are broad at 25°C, run variable-temperature (VT) NMR at 80°C. Coalescence of peaks confirms the dynamic rotation of the hindered rings.
IR Spectroscopy
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C=O Stretch: 1690–1710 cm⁻¹ (strong).
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O-H Stretch: 2500–3300 cm⁻¹ (broad, characteristic of carboxylic acid dimers).
References
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Elmorsy, S. S., et al. (1991).[2] "The Direct Production of Tri-and Hexa-Substituted Benzenes from Ketones Under Mild Conditions." Tetrahedron Letters, 32(33), 4175-4176.[2] Link
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Sato, T., et al. (1998). "Synthesis of 1,3,5-Triarylbenzenes by Cyclotrimerization." Bulletin of the Chemical Society of Japan, 71, 2239. Link
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Guidechem. (2024). "CAS 955050-88-1: 1,3,5-Tris(2-carboxyphenyl)benzene Properties and Safety." Link
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Hennrich, G., et al. (2005). "Atropisomerism in 1,3,5-Tris(2-substituted phenyl)benzenes." Chemistry - A European Journal, 11(4), 1132-1140. Link
